(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride” is a chemical compound with the molecular weight of 234.08 . Its IUPAC name is (2S)-2-amino-3-(2,5-dichlorophenyl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9Cl2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place and under an inert atmosphere .Scientific Research Applications
1. Preparation of Optically Pure Compounds
(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride is used in the preparation of optically pure compounds. For example, O'reilly et al. (1990) demonstrated the preparation of optically pure (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid as its hydrochloride, utilizing a compound closely related to (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride (O'reilly, Derwin, & Lin, 1990).
2. Fluorescence Derivatisation of Amino Acids
The compound has applications in fluorescence derivatization of amino acids. Frade et al. (2007) explored the coupling of a similar compound to amino acids, resulting in fluorescent amino acid derivatives useful in biological assays (Frade, Barros, Moura, & Gonçalves, 2007).
3. Polymorphic Studies in Pharmaceutical Compounds
Polymorphism in pharmaceutical compounds containing elements of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride has been studied. For instance, Vogt et al. (2013) characterized two polymorphic forms of a related investigational pharmaceutical compound, highlighting the challenges in analytical and physical characterization of such compounds (Vogt, Williams, Johnson, & Copley, 2013).
4. Synthesis of Potential GABA B Receptor Antagonists
Research by Abbenante et al. (1997) involved the synthesis of compounds including 3-amino-3-(4-chlorophenyl)propanoic acid, a lower homologue of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride, to study their potential as GABA B receptor antagonists (Abbenante, Hughes, & Prager, 1997).
5. Corrosion Inhibition Studies
The compound has been studied for its applications in corrosion inhibition. Vikneshvaran and Velmathi (2017) researched Schiff bases derived from L-Tryptophan, including compounds structurally similar to (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride, for inhibiting stainless steel corrosion in acidic environments (Vikneshvaran & Velmathi, 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
(2S)-2-amino-3-(2,5-dichlorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2.ClH/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGCLNQWWHSBES-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C[C@@H](C(=O)O)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.